(S)-tert-butyl 2-((1R,2R)-3-(benzyloxy)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate
Overview
Description
(S)-tert-butyl 2-((1R,2R)-3-(benzyloxy)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C21H31NO5 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-tert-butyl 2-((1R,2R)-3-(benzyloxy)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-tert-butyl 2-((1R,2R)-3-(benzyloxy)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Asymmetric Synthesis of Pyrrolidine Azasugars
This compound has been used in the asymmetric synthesis of protected polyhydroxylated pyrrolidines, which are key intermediates for synthesizing pyrrolidine azasugars. These azasugars have potential applications in medicinal chemistry due to their biological activity. The synthesis process includes multiple steps like addition of vinylmagnesium bromide, reduction, and oxidative cleavage, highlighting the compound's versatility in complex organic synthesis (Huang Pei-qiang, 2011).
Synthesis of 5-Substituted Pyrroles
It contributes to the synthesis of 5-substituted pyrroles through singlet oxygen reactions. These pyrroles are precursors to prodigiosin, a compound with notable applications in the field of natural products and pharmaceuticals. This demonstrates the compound's role in facilitating reactions leading to biologically significant products (H. Wasserman et al., 2004).
Supramolecular Arrangement in Crystal Structures
Studies have shown its use in analyzing the supramolecular arrangement of oxopyrrolidine analogues in crystal structures. This research offers insights into how bulky substitutions on the oxopyrrolidine scaffold can lead to diverse supramolecular assemblies, important for understanding molecular interactions in solid states (Marivel Samipillai et al., 2016).
X-ray Diffraction Studies
The compound has been used in synthesizing tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, which was characterized by X-ray diffraction studies. This application is crucial for confirming the structure and conformation of new synthetic compounds, aiding in the development of new drugs or materials (S. Naveen et al., 2007).
Enantioselective Synthesis of Pyrrolidine Derivatives
It is instrumental in the enantioselective synthesis of various pyrrolidine derivatives, crucial for producing compounds with specific optical properties. This aspect is particularly important in the pharmaceutical industry, where the chirality of a drug can significantly impact its effectiveness and safety (G. Zaponakis et al., 2001).
properties
IUPAC Name |
tert-butyl (2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-phenylmethoxypropyl]pyrrolidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO5/c1-15(19(23)26-14-16-10-7-6-8-11-16)18(25-5)17-12-9-13-22(17)20(24)27-21(2,3)4/h6-8,10-11,15,17-18H,9,12-14H2,1-5H3/t15-,17+,18-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIUJIWPLDAAGJ-BPQIPLTHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 2-((1R,2R)-3-(benzyloxy)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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